molecular formula C14H20N2O3 B7582161 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide

Cat. No. B7582161
M. Wt: 264.32 g/mol
InChI Key: RXXWCHQYIPLSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. This compound is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been widely studied for its effects on the central nervous system (CNS).

Mechanism of Action

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide is a competitive antagonist of the GABA receptor, which is a neurotransmitter that inhibits the activity of neurons in the CNS. By blocking the action of GABA, 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide increases the excitability of neurons and can induce seizures and other CNS effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide are primarily related to its ability to block the action of GABA. This can lead to increased neuronal excitability and the induction of seizures, as well as alterations in pain perception and synaptic plasticity.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide in lab experiments is its ability to selectively block the action of GABA. This allows researchers to study the effects of GABA inhibition on the CNS without the confounding effects of other neurotransmitters. However, 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide can be toxic at high doses and can induce seizures, which limits its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide. One area of interest is the development of new drugs that target the GABA system, which could have therapeutic applications in the treatment of epilepsy, anxiety, and other CNS disorders. Another area of research is the study of the effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide on synaptic plasticity and learning and memory, which could have implications for the development of new treatments for cognitive disorders. Finally, there is ongoing research into the mechanisms of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide and other GABA antagonists, which could lead to a better understanding of the role of GABA in the CNS.

Synthesis Methods

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide can be synthesized from the alkaloid strychnine or through the oxidation of tetrahydroisoquinoline. The most commonly used method for synthesizing 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide is through the reaction of strychnine with maleic anhydride in the presence of acetic anhydride.

Scientific Research Applications

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide is widely used in scientific research as a tool for studying the effects of GABA inhibition on the CNS. It has been shown to have a wide range of effects on the nervous system, including the induction of seizures, the modulation of pain perception, and the alteration of synaptic plasticity. 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide is also used to study the mechanisms of action of other drugs that interact with the GABA system, such as benzodiazepines and barbiturates.

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-12-4-3-11(14(19)16-12)15-13(18)7-10-6-8-1-2-9(10)5-8/h8-11H,1-7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXWCHQYIPLSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)NC3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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